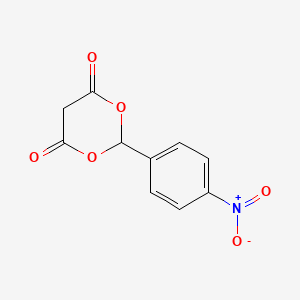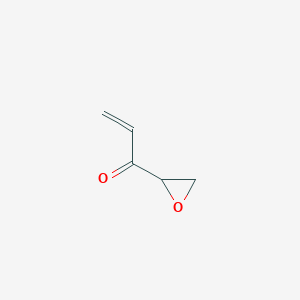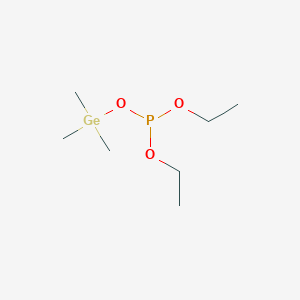![molecular formula C12H19N3O B14624917 N-(2-{[2-(4-Aminophenyl)ethyl]amino}ethyl)acetamide CAS No. 57524-59-1](/img/structure/B14624917.png)
N-(2-{[2-(4-Aminophenyl)ethyl]amino}ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[2-(4-Aminophenyl)ethyl]amino}ethyl)acetamide is an organic compound belonging to the class of acetamides It is characterized by the presence of an acetamide group linked to an arylethylamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(4-Aminophenyl)ethyl]amino}ethyl)acetamide typically involves the reaction of 4-aminophenylethylamine with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The intermediate compounds are often purified using techniques such as column chromatography before the final acetylation step .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-{[2-(4-Aminophenyl)ethyl]amino}ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamides.
Applications De Recherche Scientifique
N-(2-{[2-(4-Aminophenyl)ethyl]amino}ethyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain medical conditions.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-(2-{[2-(4-Aminophenyl)ethyl]amino}ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetanilide: Similar structure but lacks the ethylamine group.
N-Acetyl-p-phenylenediamine: Similar structure with an additional acetyl group on the amino group.
4-Acetamidoaniline: Similar structure but with a different substitution pattern.
Uniqueness
N-(2-{[2-(4-Aminophenyl)ethyl]amino}ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
57524-59-1 |
|---|---|
Formule moléculaire |
C12H19N3O |
Poids moléculaire |
221.30 g/mol |
Nom IUPAC |
N-[2-[2-(4-aminophenyl)ethylamino]ethyl]acetamide |
InChI |
InChI=1S/C12H19N3O/c1-10(16)15-9-8-14-7-6-11-2-4-12(13)5-3-11/h2-5,14H,6-9,13H2,1H3,(H,15,16) |
Clé InChI |
AXSHKCDOGQJUKA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCNCCC1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate](/img/structure/B14624835.png)
![(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene](/img/structure/B14624838.png)
![2-[(Ethylsulfanyl)methyl]-1-methyl-1H-pyrrole](/img/structure/B14624843.png)
![1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14624849.png)





![2-[(Quinolin-8-yl)oxy]propanenitrile](/img/structure/B14624885.png)
![2,2'-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione)](/img/structure/B14624888.png)
![2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate](/img/structure/B14624890.png)

![1-(Pyridin-4-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14624896.png)
